molecular formula C14H20N2O6 B14031538 Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate

Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No.: B14031538
M. Wt: 312.32 g/mol
InChI Key: FGQYKKAAZHQHED-UHFFFAOYSA-N
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Description

Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature and a solvent like tetrahydrofuran (THF) or chloroform .

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: NaBH4, LiAlH4

    Bases: Sodium hydroxide, DMAP

    Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate can be compared with other Boc-protected compounds, such as:

These compounds share similar protective groups but differ in their core structures and specific applications. The uniqueness of this compound lies in its specific functional groups and the versatility it offers in synthetic chemistry.

Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

ethyl 3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopyridine-2-carboxylate

InChI

InChI=1S/C14H20N2O6/c1-6-21-12(18)10-11(20-5)9(17)7-8-16(10)15-13(19)22-14(2,3)4/h7-8H,6H2,1-5H3,(H,15,19)

InChI Key

FGQYKKAAZHQHED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)C=CN1NC(=O)OC(C)(C)C)OC

Origin of Product

United States

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